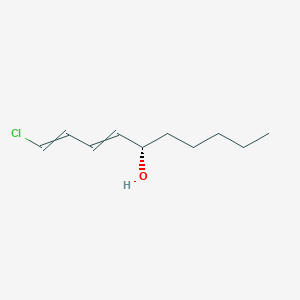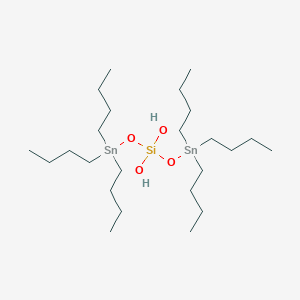
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane: is a complex organotin compound It is characterized by the presence of tin (Sn) atoms, silicon (Si), and oxygen (O) atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane typically involves the reaction of tributylstannyl derivatives with silicon-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane is used as a precursor for the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its interactions with biological molecules and potential therapeutic applications .
Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tin and silicon atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane: This compound is similar in structure but contains an oxo group instead of hydroxy groups.
6,8-Dioxa-7-phospha-5,9-distannatridecane: This compound includes a phosphorus atom in its structure, offering different chemical properties and reactivity.
Properties
CAS No. |
193361-82-9 |
|---|---|
Molecular Formula |
C24H56O4SiSn2 |
Molecular Weight |
674.2 g/mol |
IUPAC Name |
dihydroxy-bis(tributylstannyloxy)silane |
InChI |
InChI=1S/6C4H9.H2O4Si.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;1-2H;;/q;;;;;;-2;2*+1 |
InChI Key |
IJSVVPCMHJCFSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)

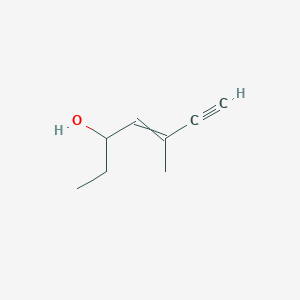
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
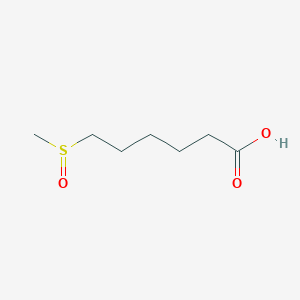
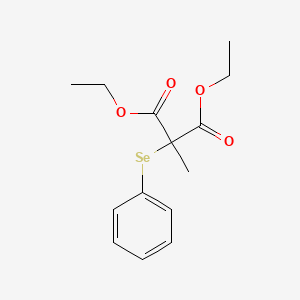
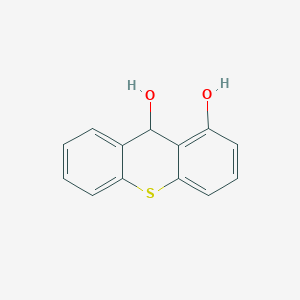
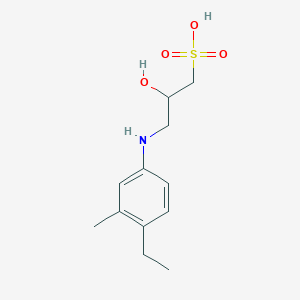
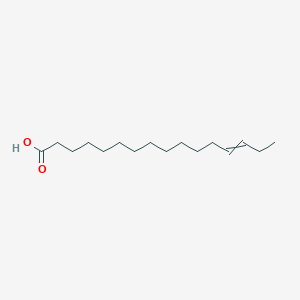
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
